1h-Imidazo[4,5-c][2,7]naphthyridine
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Overview
Description
1H-Imidazo[4,5-c][2,7]naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused ring structure, which includes both imidazole and naphthyridine moieties. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1H-Imidazo[4,5-c][2,7]naphthyridine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the incorporation of a cyclic urea pharmacophore into the naphthyridine framework through conformational constraints has been reported . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
1H-Imidazo[4,5-c][2,7]naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are often carried out using reagents like alkyl halides or acyl chlorides.
Functionalization: Radical reactions, transition metal catalysis, and photocatalysis strategies have been employed for the direct functionalization of the imidazo[4,5-c][2,7]naphthyridine scaffold.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with enhanced biological activities.
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant bioactivity, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 1H-Imidazo[4,5-c][2,7]naphthyridine exerts its effects is primarily through the inhibition of specific molecular targets. For example, its role as a c-Met kinase inhibitor involves binding to the active site of the enzyme, thereby preventing its phosphorylation and subsequent signaling pathways . This inhibition can lead to the suppression of tumor cell proliferation and metastasis.
Comparison with Similar Compounds
1H-Imidazo[4,5-c][2,7]naphthyridine can be compared with other similar compounds, such as:
1,6-Naphthyridine: Shares a similar naphthyridine core but differs in the position of nitrogen atoms and functional groups.
1,8-Naphthyridine: Another isomer with distinct biological activities and synthetic routes.
Imidazo[1,2-a]pyridine: A related scaffold with applications in pharmaceutical chemistry.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique biological activities and makes it a versatile compound for various applications.
Properties
CAS No. |
257285-76-0 |
---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1H-imidazo[4,5-c][2,7]naphthyridine |
InChI |
InChI=1S/C9H6N4/c1-2-10-3-6-4-11-9-8(7(1)6)12-5-13-9/h1-5H,(H,11,12,13) |
InChI Key |
AGMQKOWKWHUGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CN=C3C(=C21)NC=N3 |
Origin of Product |
United States |
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